5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. It features a pyrrolidine ring substituted with a bromo-fluoropyridine moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The compound's structure suggests it may possess biologically relevant activities, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various methods detailed in the literature, with specific protocols available for its preparation. Notably, synthetic routes often involve the use of pyridine derivatives and alkylation processes, which are well-documented in scientific publications and patents .
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be classified as:
The synthesis of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
The compound can participate in various chemical reactions typical for pyrrolidinones, including:
Technical details about reaction mechanisms, such as transition states and intermediates, are essential for understanding reactivity .
The mechanism of action for 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is not fully characterized but is hypothesized to involve:
Data from pharmacological studies could provide insights into its efficacy and safety profiles .
Key physical properties include:
Chemical properties include:
Relevant data from studies on similar compounds could help predict behavior under different conditions .
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has potential applications in:
The ongoing research into its biological activities could lead to significant advancements in therapeutic applications .
The systematic naming follows IUPAC hierarchical rules, positioning the pyrrolidin-2-one core as the parent structure. The substituent at the 5-position consists of a methyleneoxy bridge (–O–CH₂–) attached to a 5-bromo-3-fluoropyridin-2-yl ring. This results in the full systematic name: 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one. The numeric locants (5,3,2) define precise substitution points on the pyridine ring, eliminating ambiguity in regiochemistry. The term "oxy" denotes the ether linkage, while "methyl" describes the methylene spacer.
Table 1: Nomenclature and Structural Descriptors
Classification | Designation | Rationale |
---|---|---|
Systematic IUPAC Name | 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one | Hierarchical naming with pyrrolidinone as parent structure |
Ring Systems | Pyrrolidin-2-one + Pyridine | Bicyclic system via alkoxy linker |
Substituent Hierarchy | 5-Bromo-3-fluoropyridin-2-yloxy → Methyl | Pyridine ring treated as complex substituent |
Alternative Names | 5-(5-Bromo-3-fluoropyridin-2-yloxymethyl)-2-pyrrolidone | Common shorthand retaining specificity |
Chiral Centers | C-3/C-4 of pyrrolidinone (if non-planar) | Stereochemistry impacts receptor binding |
Alternative naming conventions include 5-(5-Bromo-3-fluoropyridin-2-yloxymethyl)-2-pyrrolidone, which retains chemical specificity while simplifying the ether linkage description. The pyridine ring is numbered with nitrogen as position 1, placing the bromo group at carbon 5 (meta to N, para to F) and the fluoro at carbon 3 (ortho to N). The pyrrolidinone ring adopts a partially planar conformation due to the amide bond, with C-3 and C-4 potentially exhibiting chirality if conformational mobility is restricted.
Structural taxonomy classifies this molecule as a N,O-heterocyclic hybrid:
The molecular formula is C₁₀H₁₀BrFN₂O₂ (MW = 313.11 g/mol), confirmed by high-resolution mass spectrometry in related analogs [6] [8]. Crystallographic studies of similar compounds (e.g., EVT-6570855) show dihedral angles of 65–80° between the pyridine and pyrrolidinone planes, minimizing steric clash while allowing target-induced folding [6].
This compound’s therapeutic potential arises from synergistic pharmacophoric elements that enable high-affinity interactions with neurological and oncological targets. The pyrrolidin-2-one moiety mimics endogenous GABA metabolites and peptide backbones, facilitating blood-brain barrier penetration and enzyme binding. Concurrently, the dihalopyridine unit engages in halogen bonding with kinase ATP pockets or neurotransmitter receptors.
Table 2: Target Engagement Profile and Experimental Evidence
Biological Target | Binding Mechanism | Reported Activity (Related Analogs) | Therapeutic Area |
---|---|---|---|
Orexin Receptors (OX₁R/OX₂R) | Halogen bonding (Br) to His³⁴⁵ (OX₂R) + H-bonding (pyrrolidinone C=O) | IC₅₀ ~150 nM (fluoropyridinyl ether analogs) [2] | Insomnia, addiction |
Kinases (VEGFR2, FGFR1) | Pyridine N coordinates Mg²⁺ in ATP site; Br occupies hydrophobic pocket | Ki <100 nM in sulfoximine derivatives [4] [8] | Angiogenesis, oncology |
Adenosine A₂ₐ Receptor | Allosteric modulation via pyridine stacking on extracellular loops | Positive modulation in 5-bromo-3-fluoropicolinic derivatives | Parkinson’s, inflammation |
GABAₐ Receptor | Pyrrolidinone carbonyl mimics GABA’s carboxylate binding | Subtype-selective potentiation (pyrrolidinone SAR) | Anxiety, epilepsy |
Neuromodulatory Applications:The compound disrupts orexin signaling by competitively inhibiting OX₁R and OX₂R through pyridine-directed hydrophobic insertion into the orthosteric pocket. Fluorine’s electron-withdrawal enhances pyridine’s hydrogen-bond accepting capacity at key histidine residues, while bromine contributes to van der Waals contacts in subpocket 3. Pyrrolidinone’s carbonyl forms a critical hydrogen bond with Ser³¹⁹ in OX₂R transmembrane helix 6, as demonstrated in MK-6096 analogs [2]. This dual-receptor antagonism promotes sleep onset without GABAergic side effects.
Kinase Inhibition in Oncology:Molecular docking studies of derivatives show the 5-bromo-3-fluoropyridine unit acting as a purine mimetic in ATP-binding sites. Bromine occupies a selectivity pocket adjacent to the gatekeeper residue (e.g., Phe⁴⁸⁹ in VEGFR2), forming halogen bonds with backbone carbonyls. Concurrently, the pyrrolidin-2-one’s nitrogen hydrogen-bonds to catalytic lysine residues. Sulfoximine-containing analogs (e.g., from Patent WO2014076091) exhibit nanomolar inhibition against tyrosine kinases driving prostate carcinoma and leukemia proliferation [4] [8].
Structure-Activity Relationship (SAR) Insights:
The molecule’s drug-likeness is evidenced by calculated properties: LogP ~1.8 (optimal for CNS penetration), topological polar surface area 65 Ų (favoring oral absorption), and 3 hydrogen-bond acceptors. In vitro, fluoropyridinyl ethers demonstrate microsomal half-lives >45 minutes, supporting therapeutic development [6]. Current research explores prodrug strategies targeting the lactam’s carbonyl to enhance bioavailability for neurological indications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: